Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

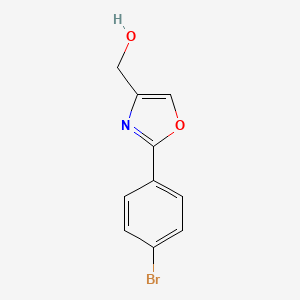

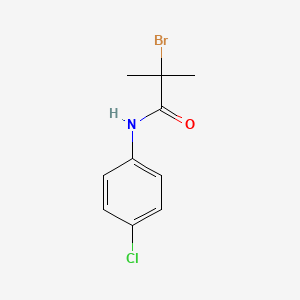

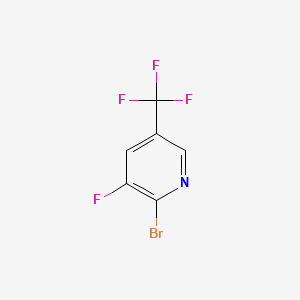

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is a chemical compound with the molecular formula C15H20O5S . It is a type of benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry .

Synthesis Analysis

The synthesis of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside can be achieved from Benzaldehyde and ETHYL-BETA-D-THIOGALACTOPYRANOSIDE . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 23 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 3 ethers (aliphatic), and 1 sulfide .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside, have found broad application in synthetic carbohydrate chemistry . The direction of the cleavage of the benzylidene ring is affected by the bulkiness of the protecting group at C-3 and exo/endo stereochemistry of benzylidene acetal .Physical And Chemical Properties Analysis

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.科学的研究の応用

Synthesis and Reactivity

The compound has been involved in studies exploring its synthesis and reactivity. For example, Engelhardt et al. (1990) discussed a curious by-product in the Tipson-Cohen reaction of a carbohydrate ditosylate involving similar compounds, highlighting the intricate reactions these substances can undergo during synthesis processes (Engelhardt, Mocerino, Stick, & White, 1990). This underscores the complex behavior of such compounds under specific chemical conditions.

Glycosylation Methods

Crich and Yao (2003) reported on a protecting group that enforces beta-selectivity in mannopyranosylations, which is crucial for constructing specific glycosidic linkages in carbohydrate chemistry (Crich & Yao, 2003). This research demonstrates the utility of such compounds in synthesizing complex sugars with desired stereochemistry.

Ring-Opening Reactions

A study by Qin, Cai, and Li (2001) on the reductive opening of the 4,6-O-benzylidene ring of a similar compound revealed unexpected product formation due to group migration, indicating the sensitivity of these compounds to reaction conditions (Qin, Cai, & Li, 2001).

Structural Studies and Applications

Research on the structural aspects and applications of such compounds in synthetic chemistry is also evident. For instance, Abronina et al. (2018) discussed the ring contraction of thiopyranosides under mildly acidic conditions, providing insights into the structural transformations these compounds can undergo (Abronina et al., 2018).

Enzymatic Synthesis

The enzymatic synthesis of glycosides, as discussed by Stevenson and Furneaux (1996), highlights the biocatalytic applications of such compounds, demonstrating their potential in producing glycosides under optimized conditions (Stevenson & Furneaux, 1996).

特性

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-VWZINJBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577491 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside | |

CAS RN |

56119-28-9 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)